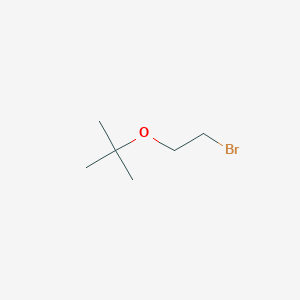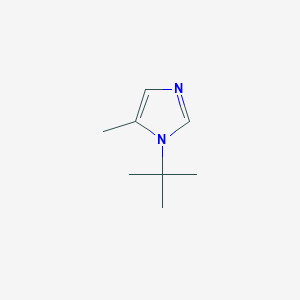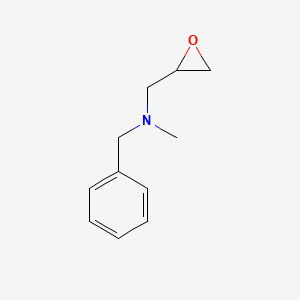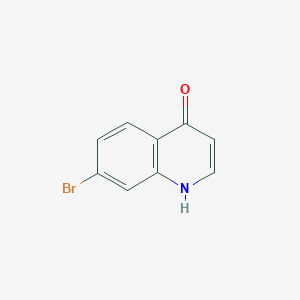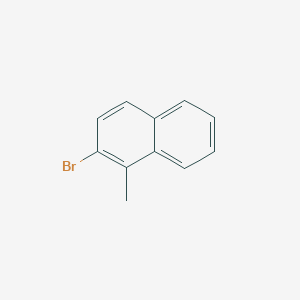
3-(Aminooxy)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminooxy)propanoic acid hydrochloride is a chemical compound with the molecular formula C3H8ClNO3. It is a derivative of propanoic acid and contains an aminooxy functional group. This compound is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminooxy)propanoic acid hydrochloride typically involves the reaction of hydroxylamine hydrochloride with acrylonitrile, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt. The reaction conditions often include:
Hydroxylamine hydrochloride: This reagent is used to introduce the aminooxy group.
Acrylonitrile: This compound reacts with hydroxylamine hydrochloride to form the intermediate.
Hydrolysis: The intermediate is hydrolyzed to form the desired product.
Acidification: The final step involves acidification to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(Aminooxy)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The aminooxy group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products Formed
Oximes: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted derivatives: Formed through substitution reactions.
科学研究应用
3-(Aminooxy)propanoic acid hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism of action of 3-(Aminooxy)propanoic acid hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form stable complexes with carbonyl-containing compounds, inhibiting their activity. This property is particularly useful in enzyme inhibition studies, where the compound can inhibit enzymes that rely on carbonyl groups for their activity.
相似化合物的比较
3-(Aminooxy)propanoic acid hydrochloride can be compared with other similar compounds, such as:
Aminooxyacetic acid: Another compound with an aminooxy group, used as an enzyme inhibitor.
3-Nitropropionic acid: A compound with similar structural features but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable tool in various research applications. Its ability to form stable complexes with carbonyl compounds sets it apart from other similar compounds.
List of Similar Compounds
- Aminooxyacetic acid
- 3-Nitropropionic acid
- Hydroxylamine hydrochloride
属性
IUPAC Name |
3-aminooxypropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3.ClH/c4-7-2-1-3(5)6;/h1-2,4H2,(H,5,6);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRWTXUSRDXCLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504141 |
Source


|
| Record name | 3-(Aminooxy)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5251-77-4 |
Source


|
| Record name | 3-(Aminooxy)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(aminooxy)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



